3-Phenyl-3-buten-1-ol

説明

Significance of Allylic and Homoallylic Alcohols in Synthetic Design

Allylic and homoallylic alcohols are valued building blocks in the field of organic synthesis. cdnsciencepub.com Their importance is underscored by their frequent appearance as key intermediates in the synthesis of various natural products. researchgate.net The presence of both a hydroxyl group and a carbon-carbon double bond in close proximity within their structures allows for a wide range of chemical transformations. These include stereoselective epoxidations, dihydroxylations, and various cyclization reactions, making them indispensable in the construction of complex molecular architectures. nih.gov The development of methods for the catalytic and enantioselective synthesis of homoallylic alcohols remains an important objective in organic synthesis. nih.gov

Overview of Benzyl (B1604629) and Phenylalkenol Motifs in Complex Molecule Construction

The incorporation of phenyl groups into alcohol structures, creating benzyl and phenylalkenol motifs, adds another layer of utility in synthetic chemistry. The aromatic ring can influence the reactivity of the alcohol and the adjacent double bond through electronic and steric effects. Furthermore, the phenyl group itself can be a site for further functionalization, providing a handle for the construction of more elaborate molecular frameworks. These motifs are integral to many biologically active compounds and are often targeted in the design of new pharmaceuticals and materials. ontosight.ai The unique combination of an aromatic ring and an unsaturated alcohol chain imparts distinct chemical properties that enhance reactivity.

Structural Context of 3-Phenyl-3-buten-1-ol within Unsaturated Alcohols

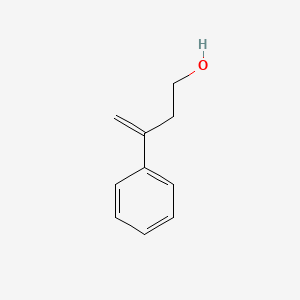

This compound is an unsaturated alcohol with the molecular formula C₁₀H₁₂O. chemspider.comnih.govlookchem.com It features a phenyl group attached to the third carbon of a butenol (B1619263) chain. ontosight.ai This places the phenyl group in a position that can influence the reactivity of the double bond. The structure consists of a four-carbon chain containing a hydroxyl group at one end and a terminal double bond with a phenyl substituent at the other. This arrangement classifies it as a homoallylic alcohol.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Boiling Point | 228.81°C (estimate) |

| Density | 1.0272 g/cm³ |

| LogP | 2.08220 |

| pKa | 14.93 ± 0.10 (Predicted) |

The data in this table is compiled from various sources. lookchem.com

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods in organic chemistry. One common approach involves the use of organometallic reagents.

A notable synthetic route is the reaction between phenylmagnesium bromide and 3-buten-1-al. This Grignard reaction is a classic method for forming carbon-carbon bonds and installing hydroxyl groups.

Another widely used method is the Barbier reaction, which is a one-pot synthesis involving an aldehyde, an allyl halide, and a metal such as zinc. biosynth.com For instance, the reaction of benzaldehyde (B42025) with allyl bromide in the presence of zinc powder can yield the isomeric 1-phenyl-3-buten-1-ol (B1198909). biosynth.com

A more contemporary approach involves the palladium-catalyzed Suzuki coupling reaction. This method offers a versatile way to form carbon-carbon bonds. For example, the coupling of a phenylboronic acid with a suitable halo-substituted butenol can be employed to synthesize this compound. One documented synthesis involves the reaction of 3-bromobut-3-en-1-ol with phenylboronic acid. lookchem.com

Spectroscopic Data of this compound

Spectroscopic techniques are crucial for the characterization of this compound, providing detailed information about its molecular structure.

| Spectroscopic Data |

| ¹H NMR (Proton Nuclear Magnetic Resonance) |

| The ¹H NMR spectrum of the isomeric 1-phenyl-3-buten-1-ol shows characteristic signals for the different types of protons. The aromatic protons of the phenyl group typically appear in the range of δ 7.2-7.4 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is observed as a multiplet around δ 4.7 ppm. The vinyl protons of the double bond give rise to signals between δ 5.1 and 5.9 ppm, and the allylic protons (CH₂) appear around δ 2.5 ppm. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) |

| The ¹³C NMR spectrum provides information about the carbon skeleton. For the isomeric 1-phenyl-3-buten-1-ol, the carbon atom of the C-OH group typically resonates around δ 73 ppm. The carbons of the double bond appear in the olefinic region, with the terminal CH₂ at approximately δ 118 ppm and the internal CH at around δ 134 ppm. The aromatic carbons of the phenyl ring show signals in the range of δ 125-145 ppm. |

| IR (Infrared) Spectroscopy |

| The IR spectrum of 1-phenyl-3-buten-1-ol displays a broad absorption band around 3383 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the C=C stretching of the vinyl group appears around 1641 cm⁻¹. rsc.org |

| Mass Spectrometry |

| The mass spectrum of 1-phenyl-3-buten-1-ol shows a molecular ion peak (M⁺) at m/z 148, corresponding to its molecular weight. nih.gov |

Note: The provided spectroscopic data primarily pertains to the isomer 1-Phenyl-3-buten-1-ol, as detailed information for this compound is less commonly reported. However, the spectral features are expected to be broadly similar, with predictable shifts based on the different substitution pattern.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the hydroxyl group, the carbon-carbon double bond, and the phenyl ring.

Reactions involving the Hydroxyl Group:

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde, 3-phenyl-3-butenal, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents would lead to the formation of the carboxylic acid.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst yields the corresponding esters.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis.

Reactions involving the Double Bond:

Hydrogenation: Catalytic hydrogenation of the double bond leads to the formation of the saturated alcohol, 3-phenyl-1-butanol.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of dihalo-substituted alcohols.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).

Isomerization: Under certain catalytic conditions, homoallylic alcohols can undergo isomerization to form ketones. chemistryviews.org

Reactions involving the Phenyl Group:

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the alkyl side chain will influence the position of substitution.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. ontosight.ai Its bifunctional nature allows for sequential or tandem reactions to build intricate molecular architectures.

One notable application of its isomer, 1-phenyl-3-buten-1-ol, is as a building block in the synthesis of impurities of Propafenone, a class IC antiarrhythmic agent. chemicalbook.com Specifically, it is used to prepare (R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one. chemicalbook.com

Furthermore, the structural motif of phenyl-substituted butenols is found in various biologically active compounds, and thus, this compound and its derivatives are valuable precursors in medicinal chemistry research and the development of new agrochemicals and fragrances. ontosight.ai For instance, it can be a precursor for compounds like 5-(2-hydroxyethyl)-5-phenyl-3-(pyrid-2-yl)-Δ²-isoxazoline and tert-butyl(dimethyl)[(3-phenylbut-3-enyl)oxy]silane. lookchem.com

Structure

3D Structure

特性

IUPAC Name |

3-phenylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAXWHVVPMHDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenyl 3 Buten 1 Ol

Organometallic Approaches in Carbon-Carbon Bond Formation

Organometallic reagents are central to the synthesis of 3-Phenyl-3-buten-1-ol, offering powerful tools for creating carbon-carbon bonds. Approaches utilizing indium and magnesium (as Grignard reagents) are particularly prominent, each presenting distinct advantages in terms of reactivity, reaction conditions, and functional group tolerance.

Allylation Reactions Utilizing Indium Reagents

Indium-mediated allylation has emerged as a highly effective method for the synthesis of homoallylic alcohols. wikipedia.org A key advantage of these reactions is their ability to proceed under mild conditions, often in aqueous media, which aligns with the principles of green chemistry. wikipedia.org The organoindium intermediates demonstrate remarkable chemoselectivity, reacting readily with carbonyl groups while tolerating hydroxyl or carboxylic acid functionalities. wikipedia.org

The direct indium-mediated allylation, often conducted as a Barbier-type reaction, involves the one-pot mixing of indium metal, an allyl halide, and a carbonyl compound. wikipedia.orgrsc.org For the synthesis of this compound, this would typically involve the reaction of acetophenone (B1666503) with an allyl bromide in the presence of indium. The reaction proceeds smoothly to afford the target homoallylic alcohol in excellent yields. acs.org The process is believed to involve the formation of an allylindium intermediate which then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aromatic ketone. nih.govnih.gov

Research has demonstrated the versatility of this method across various solvents, including THF, DMF, and water, with the solvent choice often influencing reaction rates and selectivity. wikipedia.org

Table 1: Representative Indium-Mediated Allylation of Carbonyl Compounds

| Carbonyl Substrate | Allyl Halide | Metal | Solvent | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Allyl Bromide | Indium | DMF | 92 |

| Benzaldehyde (B42025) | Allyl Bromide | Indium | DMF | 91 |

This table presents data synthesized from typical indium-mediated allylation reactions. acs.org

More advanced systems employ a catalytic amount of an indium salt, such as Indium(III) chloride (InCl₃), in conjunction with an auxiliary metal. acs.org A notable example involves a synergistic catalytic system using indium iodide (InI) and a nickel(0) complex, like Ni(acac)₂ with PPh₃ as a ligand. nih.gov This system facilitates the direct allylation of carbonyl compounds using allylic alcohols instead of halides. nih.gov

In this process, an active allylindium species is generated in situ. The nickel complex is thought to form a π-allylnickel(II) intermediate from the allylic alcohol, which then undergoes a reductive transmetalation with Indium(I) iodide to produce the allylindium(III) reagent responsible for the nucleophilic attack on the carbonyl substrate. nih.gov This catalytic approach offers an alternative pathway that can expand the scope of accessible starting materials.

Grignard Reagent-Mediated Transformations

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. mnstate.edu It involves an organomagnesium halide (Grignard reagent) acting as a potent nucleophile. miracosta.edu The synthesis of this compound via this route requires the careful selection of a phenyl-based Grignard reagent and a suitable carbonyl-containing substrate.

The synthesis of this compound can be achieved by reacting a phenylmagnesium halide, such as phenylmagnesium bromide (PhMgBr), with a carbonyl compound possessing the required four-carbon chain. The most direct carbonyl substrate for this transformation would be 3-butenal. The carbanionic phenyl group of the Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of 3-butenal. youtube.comlibretexts.org A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. youtube.com

The preparation of the Grignard reagent itself is a critical first step, involving the reaction of an aryl halide like bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent. youtube.comudel.edu

Reaction Scheme:

Grignard Formation: C₆H₅Br + Mg → C₆H₅MgBr

Nucleophilic Addition: C₆H₅MgBr + CH₂=CHCH₂CHO → C₆H₅CH(OMgBr)CH₂CH=CH₂

Protonation: C₆H₅CH(OMgBr)CH₂CH=CH₂ + H₃O⁺ → C₆H₅CH(OH)CH₂CH=CH₂ + Mg(OH)Br

The success of a Grignard reaction is highly dependent on optimized reaction conditions due to the reagent's high reactivity and basicity. miracosta.edu

Key Optimization Parameters:

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, particularly water. mnstate.edumiracosta.edu Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent the reagent from being quenched. udel.edu

Temperature Control: The formation of the Grignard reagent is an exothermic process. youtube.com The subsequent addition to the carbonyl substrate can also generate significant heat. Maintaining a controlled temperature, often by using an ice bath during the addition of the carbonyl substrate, is crucial to minimize side reactions. udel.edu

Minimizing Side Reactions: A common side reaction is the formation of biphenyl, which arises from the coupling of the Grignard reagent with unreacted bromobenzene. libretexts.org This is often favored at higher temperatures and concentrations. libretexts.org Careful control of stoichiometry and temperature can help suppress this undesired pathway.

Table 2: Factors Affecting Grignard Reaction Yield for Tertiary Alcohol Synthesis

| Parameter | Condition | Rationale | Potential Side Product |

|---|---|---|---|

| Solvent | Anhydrous Diethyl Ether / THF | Stabilizes the Grignard reagent and prevents quenching. | Benzene (from reaction with water) |

| Temperature | Low (e.g., 0 °C) during addition | Controls exothermic reaction, minimizes side reactions. | Biphenyl |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction with atmospheric moisture and oxygen. | Oxidation products |

| Reagent Purity | High purity Magnesium and Halide | Avoids inhibition of reagent formation from surface oxides. | Reduced yield |

Zinc-Mediated Barbier-Type Reactions

The Barbier reaction is a valuable method for the formation of carbon-carbon bonds, offering a versatile approach to synthesizing alcohols. researchtrends.net Unlike the Grignard reaction, the Barbier reaction is a one-pot procedure where the alkyl halide, a carbonyl compound, and a metal are all introduced into the reaction vessel simultaneously. researchtrends.netnrochemistry.com This in-situ generation of the organometallic reagent is particularly advantageous when the reagent is unstable. wikipedia.org

Zinc is a commonly used metal in Barbier-type reactions due to its relatively low cost and reduced water sensitivity compared to other metals like magnesium. wikipedia.org This allows for the reaction to be conducted in aqueous media, aligning with the principles of green chemistry. The zinc-mediated Barbier-type allylation for the synthesis of homoallylic alcohols, such as this compound, involves the reaction of an allyl halide with an aldehyde or ketone in the presence of zinc metal. nih.govorganic-chemistry.org The reaction proceeds through the formation of an organozinc intermediate which then adds to the carbonyl group. acs.org

The general mechanism involves the oxidative addition of zinc to the allyl halide to form an allylzinc species. This species then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde) to form a zinc alkoxide, which upon workup yields the desired homoallylic alcohol. nih.gov

Recent advancements have demonstrated that these reactions can be performed under mechanochemical conditions, such as ball-milling, which can lead to improved reaction efficiency and sustainability by reducing the need for solvents. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Conditions for Zinc-Mediated Barbier-Type Reactions

| Condition | Conventional Method | Mechanochemical Method |

| Solvent | Typically ethereal solvents (e.g., THF) or aqueous media nih.govnih.gov | Minimal or no solvent (liquid-assisted grinding) organic-chemistry.org |

| Atmosphere | Often requires an inert atmosphere to prevent side reactions organic-chemistry.org | Can be performed in air researchgate.net |

| Zinc Activation | May require pretreatment of the zinc metal | Mechanical activation via ball-milling organic-chemistry.org |

| Reaction Time | Varies, can be several hours | Typically around 2 hours organic-chemistry.org |

Lewis Acid Catalysis in Homoallylic Alcohol Synthesis

Lewis acid catalysis plays a crucial role in modern organic synthesis by enhancing the reactivity of electrophiles. In the context of homoallylic alcohol synthesis, Lewis acids are employed to activate carbonyl compounds, making them more susceptible to nucleophilic attack by allylic reagents.

Boron trifluoride etherate (BF₃·OEt₂) is a widely used Lewis acid catalyst in organic synthesis. wikipedia.org It is a more convenient and easier-to-handle source of boron trifluoride than the gaseous form. wikipedia.org In the synthesis of homoallylic alcohols, BF₃·OEt₂ activates aldehydes and ketones by coordinating to the carbonyl oxygen. heyigasglobal.com This coordination increases the electrophilicity of the carbonyl carbon, thereby facilitating the addition of a nucleophilic allyl source, such as an allylsilane or allylstannane. acs.orgjst.go.jp

The reaction typically involves the slow addition of the aldehyde to a mixture of the allylating agent and BF₃·OEt₂ in an anhydrous solvent at low temperatures to control reactivity and selectivity. The use of BF₃·OEt₂ has been shown to be effective in promoting the allylation of a variety of aldehydes to furnish the corresponding homoallylic alcohols. acs.org

The acceleration of reactions like the Diels-Alder reaction by Lewis acids has been traditionally explained by the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in this context, the activated carbonyl compound). wikipedia.org This would result in a smaller energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the allylating agent), leading to a stronger interaction and a lower activation barrier. mdpi.com

However, more recent and detailed computational studies have challenged this traditional view. wikipedia.orgwikipedia.orgnih.gov These studies suggest that the primary role of the Lewis acid is to reduce the destabilizing Pauli repulsion between the filled orbitals of the reacting species. wikipedia.orgwikipedia.org The Lewis acid, by binding to the dienophile, polarizes the electron density away from the reactive center. wikipedia.org This reduction in electron density at the reaction site leads to a decrease in the steric and electronic repulsion between the reactants in the transition state, thereby lowering the activation energy of the reaction. wikipedia.orgnih.gov While the Lewis acid does lower the LUMO energy, it also lowers the HOMO energy, leading to a negligible net effect on the orbital interaction energy. wikipedia.org

Selective Dehydration and Isomerization Pathways

The synthesis of unsaturated alcohols can also be achieved through the selective transformation of more saturated precursors, such as diols. These methods rely on the development of catalysts that can control the regioselectivity of dehydration and prevent undesired side reactions.

The catalytic dehydration of diols offers a potential route to unsaturated alcohols. Metal oxides, such as zirconium dioxide (ZrO₂), have emerged as effective catalysts for these transformations. researchgate.net The vapor-phase dehydration of butanediols over ZrO₂ has been shown to produce unsaturated alcohols with good selectivity. researchgate.net The catalytic activity is influenced by the crystalline phase of the ZrO₂, with the monoclinic phase often showing preferential production of the desired unsaturated alcohol. researchgate.net

The reaction mechanism is thought to involve the interaction of the diol with the acidic and basic sites on the surface of the metal oxide catalyst. researchgate.net This interaction facilitates the elimination of a water molecule to form the double bond. The selectivity towards a specific unsaturated alcohol isomer depends on the structure of the diol and the nature of the catalyst's active sites. researchgate.net For instance, in the dehydration of 2,3-butanediol (B46004) over monoclinic ZrO₂, 3-buten-2-ol (B146109) was produced with a maximum selectivity of 59.0%. researchgate.net

Table 2: Catalytic Performance of Metal Oxides in Diol Dehydration

| Catalyst | Diol Substrate | Major Unsaturated Alcohol Product | Selectivity (%) | Temperature (°C) |

| m-ZrO₂ | 2,3-Butanediol | 3-Buten-2-ol | 59.0 researchgate.net | 300 researchgate.net |

| CeO₂ | 1,3-Butanediol | Unsaturated Alcohols | High (specific isomer not detailed) researchgate.net | 325 researchgate.net |

| Yb₂O₃-ZrO₂ | 1,3-Butanediol | Unsaturated Alcohols | >95 researchgate.net | 325 researchgate.net |

Regioselective rearrangements provide another synthetic avenue to specific isomers of unsaturated alcohols. These reactions involve the migration of a functional group or a double bond within the molecule, often catalyzed by a transition metal complex or an acid. The outcome of the rearrangement is dictated by the thermodynamic stability of the possible products and the mechanism of the catalytic process.

In the context of unsaturated alcohol systems, acid-catalyzed allyl-transfer reactions can be utilized to convert a branched homoallylic alcohol to its linear isomer. organic-chemistry.org This type of rearrangement proceeds through a six-membered cyclic transition state, which can lead to high stereoselectivity. organic-chemistry.org Furthermore, transition metal catalysts, such as those based on iridium or rhodium, can effect the reductive transposition of allylic alcohol derivatives to furnish olefin products with high regioselectivity. rsc.org These methods offer a powerful tool for accessing specific isomers of unsaturated compounds that may be difficult to obtain through other synthetic routes.

Chemical Reactivity and Transformation Pathways of 3 Phenyl 3 Buten 1 Ol

Oxidation Reactions and Product Diversification

The oxidation of 3-Phenyl-3-buten-1-ol primarily targets the secondary alcohol functionality, providing a pathway to carbonyl compounds. The presence of the alkene and phenyl groups necessitates the use of controlled oxidation methods to avoid unwanted side reactions.

As a secondary alcohol, the oxidation of this compound yields the corresponding ketone. masterorganicchemistry.comlibretexts.org The primary product of this transformation is 1-phenyl-3-buten-1-one, an α,β-unsaturated ketone. This reaction involves the formation of a carbon-oxygen double bond at the carbinol center. masterorganicchemistry.com While the oxidation of primary alcohols can lead to aldehydes or further to carboxylic acids, secondary alcohols are exclusively oxidized to ketones under standard conditions. libretexts.org The general transformation is a key step in synthetic chemistry, converting the nucleophilic alcohol into an electrophilic carbonyl compound.

The presence of both an alcohol group and a double bond suggests the molecule can participate in various chemical reactions, including oxidation to form the corresponding ketone. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be utilized for this purpose. smolecule.com

To ensure that only the hydroxyl group is oxidized without affecting the vulnerable olefinic moiety or the phenyl group, specific and mild oxidation protocols are employed. Strong, non-selective oxidants could potentially cleave the double bond or oxidize the aromatic ring. Therefore, chemoselectivity is a critical consideration.

Several reagents are known for the mild oxidation of secondary alcohols to ketones: masterorganicchemistry.comlibretexts.org

Pyridinium (B92312) chlorochromate (PCC): A milder version of chromic acid that effectively oxidizes secondary alcohols to ketones without over-oxidation or affecting most other functional groups. libretexts.org

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that allows for the clean and efficient oxidation of alcohols to ketones under very mild, neutral conditions, typically at room temperature.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is highly effective for sensitive substrates.

Thermodynamically, the oxidation of secondary alcohols to ketones is generally favored over the oxidation of primary alcohols to aldehydes. researchgate.net The choice of reagent is crucial for achieving high yields of the desired unsaturated ketone while preserving the integrity of the rest of the molecule.

| Reagent/Method | Product | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | 1-Phenyl-3-buten-1-one | Dichloromethane (CH₂Cl₂), Room Temp | Mild; does not affect the C=C double bond. libretexts.org |

| Dess-Martin Periodinane (DMP) | 1-Phenyl-3-buten-1-one | Dichloromethane (CH₂Cl₂), Room Temp | Highly selective for alcohols; operates under neutral conditions. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 1-Phenyl-3-buten-1-one | Low Temperature (-78 °C), CH₂Cl₂ | Excellent for sensitive substrates; avoids heavy metals. |

| Chromic Acid (H₂CrO₄) / Jones Reagent | 1-Phenyl-3-buten-1-one | Acetone, H₂SO₄ | Strong oxidant; risk of side reactions with the alkene if not controlled. libretexts.org |

Reduction Methodologies and Saturation of Alkenyl and Phenyl Groups

Reduction reactions of this compound can target either the carbon-carbon double bond or the phenyl ring, depending on the methodology and reagents used.

The terminal double bond in this compound can be readily saturated through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the alkene, typically in the presence of a metal catalyst. The reaction converts the unsaturated alcohol into its saturated analog, 3-phenyl-1-butanol. nist.gov

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Raney Ni)

These reactions are generally performed under mild to moderate pressures of hydrogen gas and at room temperature, offering a high-yield pathway to the corresponding saturated alcohol. The phenyl group remains unaffected under these standard hydrogenation conditions.

| Catalyst | Hydrogen Source | Product | General Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | 3-Phenyl-1-butanol | Ethanol or Ethyl Acetate solvent, 1 atm H₂, Room Temp |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | 3-Phenyl-1-butanol | Methanol or Acetic Acid solvent, 1-3 atm H₂, Room Temp |

| Raney Nickel | H₂ gas | 3-Phenyl-1-butanol | Ethanol solvent, elevated pressure and temperature may be needed |

Achieving chemo- and regioselectivity in the reduction of this compound allows for the targeted modification of one functional group while leaving others intact.

Reduction of the Phenyl Group: While the phenyl ring is stable to standard catalytic hydrogenation that reduces the alkene, it can be reduced under more forcing conditions. Using catalysts like rhodium-on-carbon (Rh/C) or ruthenium (Ru) at higher pressures and temperatures can hydrogenate the aromatic ring to a cyclohexyl ring.

Deoxygenation of the Hydroxyl Group: The hydroxyl group can be removed through a process called deoxygenation. This is a reductive process that replaces the C-OH bond with a C-H bond. Methodologies for the deoxygenation of similar allylic and homoallylic alcohols often involve converting the alcohol to a better leaving group followed by reduction. rsc.org A classic example is the Barton-McCombie deoxygenation.

Selective Reduction of the Carbonyl (in the corresponding ketone): If this compound is first oxidized to 1-phenyl-3-buten-1-one, the resulting ketone can be selectively reduced back to the alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) will reduce the ketone but not the alkene, providing a method to interconvert between the alcohol and ketone without affecting the double bond.

Nucleophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. libretexts.org This can be achieved either by protonation under acidic conditions or by conversion to an ester or sulfonate ester. libretexts.org

Common transformations include:

Conversion to Alkyl Halides: The alcohol can be converted into the corresponding alkyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. smolecule.com The resulting halide is a good substrate for subsequent Sₙ1 or Sₙ2 reactions.

Conversion to Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine) converts the alcohol into a tosylate or mesylate. These are excellent leaving groups, facilitating substitution by a wide range of nucleophiles. libretexts.org

Mitsunobu Reaction: This reaction allows for the direct substitution of the hydroxyl group with a nucleophile under mild conditions, using a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is that it typically proceeds with an inversion of stereochemistry at the carbinol center. acs.org

| Reagent(s) | Intermediate/Activated Species | Typical Nucleophile (Nu⁻) | Product |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | Cl⁻ (internal) | 1-Chloro-1-phenyl-3-butene |

| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | Br⁻ (internal) | 1-Bromo-1-phenyl-3-butene |

| Tosyl Chloride (TsCl), Pyridine | Tosylate Ester | CN⁻, N₃⁻, RCOO⁻, etc. | 1-Nu-1-phenyl-3-butene |

| PPh₃, DEAD/DIAD, Nu-H | Oxyphosphonium salt | RCOOH, HN₃, etc. | 1-Nu-1-phenyl-3-butene (with inversion) |

Halogenation and Formation of Functionalized Alkenes

The alkene moiety in this compound is susceptible to electrophilic addition reactions with halogens such as chlorine (Cl₂) and bromine (Br₂). This reaction typically proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack can result in different products depending on the reaction conditions.

In an inert solvent, the reaction leads to the formation of a vicinal dihalide, specifically 3,4-dihalo-3-phenylbutan-1-ol. The regioselectivity of this addition is influenced by the phenyl group, which can stabilize a positive charge at the C3 position.

If the reaction is conducted in a nucleophilic solvent like water, a halohydrin is formed. In this case, the water molecule acts as the nucleophile, attacking the more substituted carbon of the halonium ion intermediate. This results in the formation of 3-halo-4-hydroxy-3-phenylbutan-1-ol. Some halogenation reactions may also involve the hydroxyl group, particularly under conditions that favor oxidation. organic-chemistry.org

| Reactant | Reagent(s) | Solvent | Major Product | Product Type |

| This compound | Br₂ | CCl₄ (inert) | 3,4-Dibromo-3-phenylbutan-1-ol | Vicinal Dihalide |

| This compound | Cl₂ | H₂O (nucleophilic) | 3-Chloro-4-hydroxy-3-phenylbutan-1-ol | Halohydrin |

Esterification and Etherification of the Alcohol Functionality

The secondary alcohol group of this compound readily undergoes esterification and etherification reactions, which are fundamental transformations for protecting the hydroxyl group or for synthesizing more complex molecules.

Esterification: This reaction typically involves treating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, in a process known as Fischer esterification. chemguide.co.ukbyjus.com The reaction is reversible and driven to completion by removing the water formed. chemguide.co.uk Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used to form esters under milder conditions, often in the presence of a base like pyridine. byjus.com

Etherification: The formation of an ether from this compound can be achieved through methods like the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This is followed by the reaction with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the corresponding ether. organic-chemistry.org

| Reaction Type | Co-reactant | Catalyst/Base | Product |

| Esterification | Acetic Acid | H₂SO₄ | 3-Phenyl-3-buten-1-yl acetate |

| Esterification | Acetyl Chloride | Pyridine | 3-Phenyl-3-buten-1-yl acetate |

| Etherification | 1. NaH2. Methyl Iodide | - | 1-Methoxy-3-phenyl-3-butene |

Cyclization and Intramolecular Rearrangement Mechanisms

The unique arrangement of the phenyl group, the double bond, and the alcohol functionality in this compound enables a range of intramolecular reactions, leading to the formation of complex cyclic structures.

Prins Cyclization with Aldehyde Co-reactants

The Prins reaction is an acid-catalyzed condensation between an alkene and an aldehyde. nih.govwikipedia.org For homoallylic alcohols like this compound, this reaction provides a powerful pathway to synthesize substituted tetrahydropyran (B127337) (THP) rings. nih.govnih.gov

The mechanism is initiated by the activation of the aldehyde with a Brønsted or Lewis acid. The electron-rich double bond of this compound then attacks the activated aldehyde, forming a key oxocarbenium ion intermediate. nih.govnih.gov This intermediate is then intramolecularly trapped by the pendant hydroxyl group in a 6-endo cyclization, which, after deprotonation, yields the stable tetrahydropyran ring. The stereochemical outcome of the reaction is often controlled by the tendency of the intermediates to adopt a stable chair-like conformation during the cyclization step. nih.gov The nature of the acid and the aldehyde co-reactant can influence the final product structure. nih.gov

| This compound + | Catalyst | Key Intermediate | Product Class |

| Formaldehyde | H₂SO₄ | Oxocarbenium ion | Substituted Tetrahydropyran |

| Benzaldehyde (B42025) | BF₃·OEt₂ | Oxocarbenium ion | Substituted Tetrahydropyran |

Intramolecular Reactions Involving Aromatic and Olefinic Moieties

Under strong acidic conditions, this compound can undergo intramolecular cyclization involving the phenyl ring and the double bond, a type of intramolecular Friedel-Crafts alkylation. masterorganicchemistry.comwikipedia.org

The reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule to form a secondary carbocation. This carbocation is resonance-stabilized by the adjacent phenyl group (a benzylic carbocation). However, a more favorable pathway involves the protonation of the double bond, which generates a carbocation at the benzylic C3 position. This electrophilic center is then attacked by the nucleophilic phenyl ring. This intramolecular electrophilic aromatic substitution typically results in the formation of a six-membered ring, leading to a tetralin (1,2,3,4-tetrahydronaphthalene) derivative. The formation of six-membered rings is generally favored in such cyclizations. masterorganicchemistry.com

Stereochemical Aspects and Enantioselective Synthesis of 3 Phenyl 3 Buten 1 Ol

Chiral Resolution Techniques for Enantiomer Separation

The separation of racemic mixtures into their constituent enantiomers is a critical process in stereoselective synthesis. For chiral alcohols like 3-phenyl-3-buten-1-ol, several resolution techniques can be employed.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and enabling their separation.

Enzymatic Resolution: Another effective strategy is enzymatic resolution, which takes advantage of the high stereoselectivity of enzymes, such as lipases. In this method, the racemic alcohol is subjected to a reaction, like acylation, catalyzed by an enzyme that selectively acts on one enantiomer, leaving the other unreacted. The resulting mixture of an acylated product and the unreacted alcohol can then be separated by conventional chromatographic techniques.

Chemical Derivatization: Racemic this compound can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers possess different physical properties, such as solubility and boiling points, which allows for their separation by methods like fractional crystallization or chromatography. Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Asymmetric Catalysis in C-C Bond Formation

Directly synthesizing a single enantiomer of this compound is often more efficient than resolving a racemic mixture. Asymmetric catalysis provides powerful tools to achieve this by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from prochiral starting materials.

Chiral Lewis acids are highly effective catalysts for the enantioselective addition of allyl nucleophiles to aldehydes. In the synthesis of this compound, this typically involves the reaction of benzaldehyde (B42025) with an allylating agent, such as allyltributylstannane.

Titanium complexes derived from the chiral ligand 1,1'-bi-2-naphthol (BINOL) are prominent examples. The chiral Ti(BINOL) catalyst coordinates to the carbonyl oxygen of benzaldehyde, activating it towards nucleophilic attack. This coordination creates a chiral pocket around the aldehyde, forcing the allyl group to add to a specific face of the carbonyl, thus dictating the stereochemistry of the newly formed chiral center. The effectiveness of these catalysts can be influenced by factors such as the solvent and the method of catalyst preparation.

Table 1: Research Findings on Chiral Lewis Acid Catalyzed Allylation

| Catalyst System | Aldehyde | Allylating Agent | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Ti(BINOL) Complex | Benzaldehyde | Allyltributylstannane | Up to 95% | High |

| Chiral Borane/CPA | Benzaldehyde | Allyltrimethylsilane | Up to 94% | High |

Organocatalysis, which utilizes small, metal-free organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. For the synthesis of enantiopure homoallylic alcohols like this compound, chiral amines and chiral phosphoric acids (CPAs) are notable examples.

Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric α-allylation of aldehydes. The mechanism typically involves the formation of a chiral enamine or iminium ion intermediate, which then reacts stereoselectively with the allylating agent.

Chiral phosphoric acids (CPAs), derived from BINOL, act as Brønsted acid catalysts. They activate the aldehyde electrophile through hydrogen bonding, creating a well-defined chiral environment that directs the nucleophilic attack of the allylating agent, leading to high levels of enantioselectivity.

Diastereoselective Synthesis of Substituted this compound Derivatives

Once enantiopure this compound is obtained, its existing stereocenter can be used to control the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. The chiral center at the carbinol position can influence the facial selectivity of reactions occurring at the double bond.

For example, the epoxidation or dihydroxylation of the alkene moiety can proceed with high diastereoselectivity. The resident chiral center directs the incoming reagent to one face of the double bond over the other, leading to the preferential formation of one diastereomer of the resulting diol or epoxide. Similarly, electrophilic additions across the double bond, such as the formation of halohydrins, can also exhibit high levels of diastereocontrol, allowing for the synthesis of complex molecules with multiple, well-defined stereocenters.

Catalytic Applications in Organic Transformations Involving 3 Phenyl 3 Buten 1 Ol

Transition Metal Catalysis for Further Functionalization

Transition metal catalysts offer powerful tools for selectively modifying the olefinic and alcoholic functionalities of 3-phenyl-3-buten-1-ol, enabling the construction of more complex molecular architectures.

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, can be employed to functionalize the terminal alkene.

The Heck reaction, for instance, couples the alkene with aryl or vinyl halides. organic-chemistry.org In reactions involving similar allylic alcohols, palladium catalysts have been used to form new C-C bonds at the double bond. However, these reactions can be complicated by competitive isomerization of the starting material or the product. pnas.org For example, the Heck coupling of an allylic alcohol with an aryl halide can yield the desired arylated alcohol, but may also produce isomeric ketones through a tandem arylation-isomerization sequence. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial to steer the selectivity towards the desired functionalized product. pnas.orgnih.gov

The Suzuki-Miyaura coupling offers another route, using organoboron compounds to couple with the molecule, typically after converting the alcohol's hydroxyl group into a better leaving group like a triflate or halide. libretexts.orgorganic-chemistry.org This allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups.

A summary of representative palladium-catalyzed reactions on analogous allylic alcohol systems is presented below.

| Reaction Type | Catalyst System | Coupling Partner | Key Outcome |

|---|---|---|---|

| Heck Reaction | Pd(OAc)₂ / Ligand | Aryl Halide (Ar-X) | Forms C-C bond at the alkene, potential for isomerization. researchgate.net |

| Tsuji-Trost Allylation | Immobilized Pd Complex | Nucleophiles (e.g., dicarbonyls) | Activates the allylic system for nucleophilic attack. nii.ac.jp |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Organoboron Reagent (R-B(OH)₂) | Introduces diverse R-groups, requires activation of OH group. organic-chemistry.org |

Olefin metathesis, catalyzed by ruthenium complexes such as Grubbs' catalysts, is a powerful method for the formation of new carbon-carbon double bonds. organic-chemistry.org this compound can participate in cross-metathesis (CM) reactions with other olefinic partners, leading to the exchange of alkylidene fragments. organic-chemistry.org This reaction allows for the synthesis of new, more substituted allylic or homoallylic alcohols.

The general mechanism involves the formation of a metallacyclobutane intermediate between the ruthenium catalyst and the alkene of this compound. harvard.edu This intermediate can then react with a second olefin, releasing a new alkene product and regenerating the catalyst. The reaction is often driven forward by the release of a volatile byproduct, such as ethylene, if a terminal alkene is used as a partner. organic-chemistry.org

| Metathesis Type | Common Catalyst | Olefinic Partner (R-CH=CH₂) | Expected Product | Potential Side Reaction |

|---|---|---|---|---|

| Cross-Metathesis (CM) | Grubbs' Catalyst (1st or 2nd Gen) | Terminal or Internal Alkene | New substituted homoallylic alcohol | Double bond isomerization organic-chemistry.org |

Heterogeneous Catalysis for Synthesis and Transformation

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling. Mesoporous materials, with their high surface area and ordered pore structures, serve as excellent supports for catalytically active species involved in the transformation of this compound.

Mesoporous silica (B1680970) materials like SBA-15 have been successfully used as supports for transition metal catalysts that act on this compound. In one study, a ruthenium(II) organometallic catalyst was immobilized onto a phosphine-functionalized SBA-15 support. nih.gov This heterogeneous catalyst demonstrated high activity and selectivity for the isomerization of 1-phenyl-3-buten-1-ol (B1198909) in water, an environmentally benign solvent. nih.gov

The enhanced performance of the immobilized catalyst was attributed to several factors:

High Surface Area: The mesoporous support allows for a high dispersion of the active Ru(II) sites, maximizing their availability to the substrate. nih.gov

Ordered Pore Structure: The well-defined channels of SBA-15 facilitate the diffusion of organic reactants to the active sites and the diffusion of products away from them. nih.gov

Catalyst Reusability: The immobilized catalyst could be recovered and reused multiple times (up to seven) without a significant loss of activity. nih.gov

Similarly, palladium complexes have been immobilized on aluminum-doped mesoporous silica, creating a catalyst where Lewis acidic aluminum sites on the support work in concert with the palladium center to activate allylic alcohols for Tsuji-Trost type reactions. nii.ac.jp

Heterogeneous acid and base catalysts are effective for promoting the dehydration and isomerization of this compound.

Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of the conjugated diene, 1-phenyl-1,3-butadiene. This elimination reaction is typically performed by heating the alcohol with a strong acid catalyst. As a secondary benzylic alcohol, the mechanism generally proceeds through an E1 pathway. libretexts.org The key steps involve the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a resonance-stabilized secondary benzylic carbocation. Subsequent deprotonation from an adjacent carbon atom forms the conjugated double bond system. libretexts.orgchemguide.co.uk Solid acid catalysts such as zeolites and alumina (B75360) are commonly used for such vapor-phase dehydrations. rsc.org

Isomerization: The double bond in this compound can be isomerized to a more thermodynamically stable internal position using appropriate catalysts. As demonstrated with an immobilized Ru(II) complex on SBA-15, 1-phenyl-3-buten-1-ol can be selectively isomerized to 1-phenyl-2-buten-1-ol. nih.gov Heterogeneous nickel-hydride catalysts have also been developed for efficient alkene isomerization under mild conditions. chemrxiv.org This transformation is valuable as it converts the homoallylic alcohol into an allylic alcohol, which can then undergo a different set of subsequent chemical modifications.

Organocatalytic Activation in Prins-Type Reactions

The Prins reaction is a powerful C-C and C-O bond-forming reaction involving the acid-catalyzed condensation of an aldehyde with an alkene. nih.gov While traditionally promoted by Lewis or Brønsted acids, enantioselective versions using chiral organocatalysts have emerged. In this context, this compound can serve as the homoallylic alcohol component, reacting with an aldehyde to form substituted tetrahydropyran (B127337) rings. acs.org

Chiral Brønsted acids, such as N-triflylphosphoramides or confined imino-imidodiphosphates, have been shown to be effective organocatalysts for this transformation. nih.govacs.org The reaction mechanism involves the activation of the aldehyde by the chiral organocatalyst, forming a highly reactive oxocarbenium ion. The alkene moiety of this compound then acts as the nucleophile, attacking the oxocarbenium ion. The resulting intermediate is trapped intramolecularly by the hydroxyl group, leading to the formation of the tetrahydropyran ring. The chiral environment provided by the catalyst directs the approach of the reactants, enabling high levels of stereocontrol in the final product. nih.gov This strategy provides a direct route to optically active heterocyclic compounds from simple, achiral starting materials. mdpi.comnih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation Techniques for 3 Phenyl 3 Buten 1 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of 3-phenyl-3-buten-1-ol. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenyl group appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The vinylic protons exhibit complex splitting patterns, with the internal methine proton resonating at a higher chemical shift than the terminal methylene (B1212753) protons. The benzylic proton, adjacent to both the phenyl ring and the hydroxyl group, appears as a triplet. The methylene protons adjacent to the hydroxyl group are diastereotopic and show distinct signals.

The ¹³C NMR spectrum shows distinct signals for each carbon atom. spectrabase.com The aromatic carbons resonate in the δ 126-144 ppm range. The olefinic carbons appear around δ 114 ppm (=CH₂) and δ 141 ppm (=CH). The carbon bearing the hydroxyl group (C-1) is observed around δ 73 ppm, while the adjacent methylene carbon (C-2) resonates further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| C1-H | ~4.7 | t | ~73 |

| C2-H ₂ | ~2.5 | m | ~42 |

| C3-=CH | ~5.8-6.0 | m | ~141 |

| C4-=CH ₂ | ~5.1-5.3 | m | ~114 |

| Phenyl-H | ~7.2-7.4 | m | ~126-128 (o, m, p) |

| Phenyl-C (ipso) | - | - | ~144 |

| OH | Variable | br s | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOE) for Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding framework and spatial relationships within the molecule. weebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, cross-peaks would be expected between the proton on C1 and the methylene protons on C2, between the C2 protons and the vinylic proton on C3, and among the coupled vinylic protons on C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon in the molecule's backbone, for example, linking the ¹H signal at ~4.7 ppm to the ¹³C signal at ~73 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.edu It is crucial for piecing together the molecular skeleton. For instance, the benzylic proton on C1 would show a correlation to the ipso-carbon of the phenyl ring and to the olefinic carbon C3, confirming the connectivity of these key fragments.

NOE (Nuclear Overhauser Effect): NOE-based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of the compound (C₁₀H₁₂O) is 148 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 148 may be weak or absent, which is characteristic of alcohols. libretexts.org The fragmentation is dominated by pathways that lead to stable carbocations. Key fragmentation processes for alcohols include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would involve the loss of an allyl radical (•CH₂CH=CH₂) to form a stable, resonance-stabilized [C₆H₅CH=OH]⁺ ion, which would be observed at m/z 107 . This is typically a very prominent peak. nih.gov

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is another common fragmentation pathway for alcohols, which would lead to a peak at m/z 130 ([M-18]⁺). libretexts.org

Benzylic Cleavage: Cleavage can also produce a tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 or a phenyl cation ([C₆H₅]⁺) at m/z 77.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Origin |

| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion |

| 130 | [C₁₀H₁₀]⁺ | [M - H₂O]⁺ |

| 107 | [C₇H₇O]⁺ | [M - C₃H₅]⁺ (Alpha-cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹. The =C-H stretch of the alkene group is also found in the 3020-3100 cm⁻¹ region. libretexts.org

C=C Stretches: The stretching vibration of the alkene C=C double bond typically gives rise to a medium-intensity peak around 1640-1680 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations result in several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the secondary alcohol functional group produces a strong absorption in the fingerprint region, typically around 1050-1150 cm⁻¹.

Table 3: Characteristic IR/Raman Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium (IR) |

| Alkene =C-H | Stretch | 3020 - 3100 | Medium (IR) |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong (IR) |

| Alkene C=C | Stretch | 1640 - 1680 | Medium (IR, Raman) |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong (IR) |

| C-O | Stretch | 1050 - 1150 | Strong (IR) |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Direct crystallization of this compound can be challenging due to its liquid nature at room temperature and the rotational freedom in its structure. nih.gov Therefore, structural analysis is often performed on solid derivatives. caltech.edu Common strategies include the formation of esters, such as p-nitrobenzoates or p-bromobenzoates. These derivatives often have higher melting points and a greater propensity to form high-quality single crystals suitable for diffraction experiments. The heavy atom (bromine or the nitro group) also facilitates the determination of the absolute configuration of the chiral center at C1. springernature.com While a powerful technique, specific crystallographic data for derivatives of this compound are not widely reported in the literature.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the carbinol carbon (C1), it can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are employed to investigate these stereochemical properties.

Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An enantiomerically pure sample will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects), while a racemic mixture will be CD-silent. nih.gov The sign and magnitude of the Cotton effect are directly related to the molecule's absolute configuration and its enantiomeric excess (ee). acs.org This makes CD spectroscopy a valuable tool for:

Determining Enantiomeric Purity: The intensity of the CD signal is proportional to the concentration difference between the two enantiomers. nih.gov

Assigning Absolute Configuration: By comparing experimental CD spectra to those predicted by quantum chemical calculations or to spectra of related compounds with known configurations, the absolute stereochemistry (R or S) can often be assigned.

For chiral alcohols like this compound, the chromophores (the phenyl group and the C=C double bond) will give rise to specific Cotton effects in the UV region, allowing for its stereochemical analysis. acs.org

Computational and Theoretical Chemistry Studies of 3 Phenyl 3 Buten 1 Ol

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ed.ac.uk By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape, revealing how a molecule explores different shapes and interacts with its environment. This technique is invaluable for understanding dynamic processes that are not captured by static quantum mechanical calculations. ed.ac.uk

While specific MD simulation studies on 3-Phenyl-3-buten-1-ol are not readily found in the literature, this method would be highly applicable. An MD simulation could reveal:

Dominant conformations: By simulating the molecule for nanoseconds or longer, the most frequently adopted conformations in a given solvent can be identified.

Flexibility: The simulation can show which parts of the molecule are rigid and which are flexible, providing insight into its structural dynamics.

Intramolecular Interactions: MD is well-suited to study potential weak interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the phenyl ring or the double bond, which can significantly influence the preferred conformation.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry is frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. Methods like DFT are capable of calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For this compound, experimental ¹H NMR and ¹³C NMR data are available. chemicalbook.com A computational study would involve optimizing the molecule's geometry using a method like DFT with an appropriate basis set, followed by the calculation of NMR shielding tensors. These theoretical values can then be converted to chemical shifts and compared with the experimental spectrum. A strong correlation between the predicted and measured spectra provides confidence in the determined structure and its conformation. Although specific computational studies validating the spectroscopy of this compound are not prominent, this approach is standard in chemical research.

| Parameter | Experimental Data Source | Computational Prediction Method | Purpose of Comparison |

|---|---|---|---|

| ¹H NMR Chemical Shifts | Experimental Spectra chemicalbook.com | DFT (e.g., B3LYP/6-31G(d)) | Validate the computed lowest-energy conformer and assign experimental peaks. |

| ¹³C NMR Chemical Shifts | Experimental Spectra | DFT (e.g., B3LYP/6-31G(d)) | Confirm carbon skeleton assignment and electronic structure. |

| IR Vibrational Frequencies | Experimental Spectra | DFT Frequency Calculation | Assign vibrational modes (e.g., O-H stretch, C=C stretch) and identify characteristic functional groups. |

Transition State Theory for Reaction Rate Constant Calculations

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and an activated complex (the transition state), which is the molecular configuration at the highest point on the minimum-energy reaction path. wikipedia.org The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products.

The central equation in TST is the Eyring equation, which relates the reaction rate constant (k) to the Gibbs free energy of activation (ΔG‡): k = (κkBT/h) e-ΔG‡/RT

Where:

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

κ is the transmission coefficient

To apply TST to a reaction involving this compound, one would first use quantum mechanical methods like DFT to locate the structure of the transition state and calculate its energy relative to the reactants. This provides the activation energy barrier. TST is critical for rationalizing the molecule's reactivity in various transformations. For example, in acid-catalyzed reactions, the phenyl group can stabilize developing positive charges in the transition state, lowering the activation energy and increasing the reaction rate compared to non-aromatic analogs. While TST has been less successful in calculating absolute rate constants from first principles due to the high accuracy required, it is exceptionally useful for understanding and comparing the relative rates of different reactions. wikipedia.org

Derivatives and Analogs of 3 Phenyl 3 Buten 1 Ol: Advanced Synthetic Strategies and Reactivity

Synthesis of Substituted Phenyl-Butenols

The synthesis of substituted phenyl-butenols can be methodically approached by modifying either the phenyl ring or the butenol (B1619263) chain. These strategies allow for the fine-tuning of the molecule's steric and electronic properties, paving the way for the development of novel compounds with specific characteristics.

Introduction of Additional Functional Groups on the Phenyl Ring or Butenol Chain

The introduction of functional groups onto the phenyl ring is most straightforwardly achieved by employing appropriately substituted benzaldehydes as starting materials in standard allylation reactions. This approach allows for the incorporation of a wide array of substituents, thereby altering the electronic nature of the aromatic ring. For instance, the reaction of substituted benzaldehydes with allylic reagents can yield the corresponding substituted 3-phenyl-3-buten-1-ol derivatives.

A common method for this transformation is the allylation of aldehydes, which can be catalyzed by various Lewis acids or transition metal complexes. For example, the reaction of potassium allyltrifluoroborates with substituted benzaldehydes in the presence of BF₃·OEt₂ efficiently produces the desired homoallylic alcohols. organic-chemistry.org

| Starting Material (Substituted Benzaldehyde) | Allylating Reagent | Catalyst/Conditions | Resulting Product |

|---|---|---|---|

| 4-Methoxybenzaldehyde | Potassium allyltrifluoroborate | BF₃·OEt₂ | 1-(4-Methoxyphenyl)-3-buten-1-ol |

| 4-Chlorobenzaldehyde | Potassium allyltrifluoroborate | BF₃·OEt₂ | 1-(4-Chlorophenyl)-3-buten-1-ol |

| Benzaldehyde (B42025) | Allyl acetate | Indium iodide, Ni(PPh₃)₄ | 1-Phenyl-3-buten-1-ol (B1198909) |

| 4-Nitrobenzaldehyde | Allyl acetate | Ruthenium catalyst, CO | 1-(4-Nitrophenyl)-3-buten-1-ol acs.org |

Functionalization of the butenol chain can be achieved through various transformations of the existing alkene and alcohol moieties. The double bond can undergo epoxidation, a reaction whose stereoselectivity is often directed by the allylic hydroxyl group through hydrogen bonding with the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This typically leads to the formation of a syn diastereomer. Furthermore, the butenol chain can be more extensively modified, for example, through the synthesis of 1-phenylbut-3-ene-1,2-dione, which introduces a ketone functionality adjacent to the phenyl-bearing carbon. researchgate.net

Synthesis of Chiral Analogs with Modified Stereocenters

Creating chiral analogs of this compound with modified stereocenters is a key objective for applications in asymmetric synthesis. The allylation of aldehydes can generate up to two new chiral centers, and controlling the stereochemical outcome is crucial.

Advanced stereoselective methods often rely on chiral catalysts or reagents. For instance, the asymmetric addition of alkenylzinc reagents to aldehydes, catalyzed by chiral ligands like (-)-2-exo-morpholinoisoborne-10-thiol, can produce (E)-allylic alcohols with high enantiomeric excess (>95% ee). organic-chemistry.org For derivatives with multiple stereocenters, diastereoselective control becomes paramount. The allylation of aldehydes with γ-disubstituted allyl halides using a sulfonamide/oxazoline chromium complex can generate α-homoallylic alcohols with two adjacent stereocenters, one of which is a quaternary carbon, in a highly diastereoselective and enantioselective manner. organic-chemistry.org

Functional Group Interconversions Leading to Novel Scaffolds

The functional groups of this compound serve as handles for further transformations, enabling its conversion into entirely new molecular scaffolds. These interconversions are pivotal for expanding the structural diversity of compounds derived from this parent molecule.

Transformations to Phenyl-Butynols via Alkyne Functionalization

The conversion of the butenyl moiety into a butynyl group represents a significant transformation, opening access to the class of phenyl-butynol derivatives. A general and effective strategy to convert a terminal alkene into a terminal alkyne involves a two-step sequence: halogenation followed by double dehydrohalogenation. chemistrysteps.com

First, the double bond of this compound is treated with bromine (Br₂) to yield a vicinal dibromide. Subsequent treatment of this intermediate with a strong base, such as sodium amide (NaNH₂), induces a double elimination of hydrogen bromide, resulting in the formation of the alkyne.

An alternative pathway involves the oxidation of the secondary alcohol to the corresponding ketone, 1-phenylbut-3-en-1-one. This ketone can then be converted to the terminal alkyne via more modern methods, such as the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), which provides a direct route from the carbonyl to the alkyne. organic-chemistry.org

Synthesis of Cyclic Derivatives via Intramolecular Reactions

The concurrent presence of an alcohol and a double bond in the this compound structure makes it an excellent substrate for intramolecular cyclization reactions, leading to the formation of heterocyclic scaffolds. The most prominent example is the acid-catalyzed Prins cyclization. mdpi.com

In the presence of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid, this compound reacts with an aldehyde to form an oxocarbenium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack by the alkene, leading to the formation of a six-membered tetrahydropyran (B127337) ring. This reaction is highly stereoselective, often yielding the cyclic product as a single diastereomer. mdpi.combeilstein-journals.org

| Homoallylic Alcohol | Aldehyde | Catalyst/Conditions | Major Product |

|---|---|---|---|

| This compound | Propanal | BF₃·OEt₂ | 2-Ethyl-4-phenyltetrahydropyran-4-ol beilstein-journals.org |

| Acyclic homoallylic alcohol | p-Anisaldehyde | I₂ (50 mol%) | 4-Iodo-tetrahydropyran derivative mdpi.com |

| Endocyclic homoallylic alcohol | p-Anisaldehyde | I₂ (5 mol%) | Fused dihydropyran derivative mdpi.com |

Reactivity Profiles of Selected this compound Derivatives

The introduction of substituents on the phenyl ring significantly influences the reactivity of this compound derivatives, particularly in reactions involving carbocationic intermediates like the Prins cyclization. The electronic nature of the substituent plays a crucial role in the stability of these intermediates and can alter the reaction pathway. nih.gov

Studies by Willis and co-workers demonstrated that the outcome of the Prins cyclization is highly dependent on the nature of the aromatic ring. beilstein-journals.orgnih.gov When the phenyl ring is substituted with an electron-donating group (e.g., methoxy), the stability of the benzylic carbocation intermediate is increased. This enhanced stability can facilitate a competing reversible 2-oxonia-Cope rearrangement. nih.gov This rearrangement pathway can lead to racemization if a chiral starting material is used and can also result in the formation of symmetric tetrahydropyran products instead of the expected trisubstituted heterocycle. For example, the reaction of an enantioenriched homoallylic alcohol ((S)-18, 89% ee) with an electron-rich arene ring resulted in the desired product in only 14% yield and with less than 5% ee, indicating significant racemization. beilstein-journals.orgnih.gov

Conversely, substrates with terminal alkenes or those incorporating electron-withdrawing groups that destabilize the carbocation tend to suppress this rearrangement, leading to a retention of stereochemical integrity during cyclization. nih.gov This differential reactivity highlights how strategic placement of functional groups on the phenyl ring can be used to direct the outcome of complex chemical transformations.

Impact of Substituents on Reaction Selectivity and Yield

The electronic and steric properties of substituents introduced onto the aromatic ring or the butenyl chain of this compound derivatives can profoundly influence the selectivity and efficiency of chemical transformations. These effects are particularly evident in reactions such as asymmetric allylations and Prins-type cyclizations.

In the realm of asymmetric synthesis, the electronic nature of substituents on the aromatic ring of aldehyde precursors plays a critical role in determining the enantioselectivity of allylation reactions. For instance, in the chiral phosphoric acid-catalyzed asymmetric allylation of aldehydes to produce δ-methyl-substituted homoallylic alcohols, a close analog of substituted this compound, a clear trend is observed. Aromatic aldehydes bearing either electron-donating or electron-withdrawing groups at the para position consistently lead to high yields and excellent enantioselectivities. acs.org

| Aldehyde (ArCHO) | Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | -H | 92 | 98 |

| p-Methylbenzaldehyde | -CH₃ | 91 | 97 |

| p-Methoxybenzaldehyde | -OCH₃ | 85 | 97 |

| p-Chlorobenzaldehyde | -Cl | 79 | 98 |

| p-Bromobenzaldehyde | -Br | 88 | 98 |

Similarly, the substitution pattern on styrenes, which are precursors to this compound analogs, significantly impacts the outcome of the Prins reaction. In a study utilizing a sterically hindered Lewis acid catalyst for the reaction of various styrenes with formaldehyde, it was observed that styrenes with strongly electron-withdrawing groups, such as cyano (-CN) or methoxycarbonyl (-CO₂Me), failed to react. researchgate.net This highlights the sensitivity of the reaction to the electronic properties of the aromatic ring, where deactivation by strong electron-withdrawing groups can completely shut down reactivity. Conversely, styrenes with other substituents proceeded to form 4-aryl-1,3-dioxanes in good to excellent yields. researchgate.net

Unique Reactivity Patterns of Branched or Unsaturated Analogs

The introduction of branching or additional unsaturation into the this compound framework leads to analogs with distinct and often unique reactivity patterns, enabling novel synthetic transformations.

Branched Analogs: A notable phenomenon in the reactivity of branched organic molecules is the "gem-disubstituent effect," where the presence of two substituents on the same carbon atom can influence the rate and outcome of cyclization reactions. ucla.edu While this effect often leads to rate acceleration in the formation of small rings, the impact on the cyclization of branched homoallylic alcohols can be more complex. For instance, in the electrophilic cyclization of certain branched alkenols, the introduction of a gem-dimethyl group can surprisingly lead to a decrease in the yield of the cyclized product compared to less substituted counterparts. ucla.edu This counterintuitive result suggests that steric hindrance around the reaction center can sometimes outweigh the Thorpe-Ingold effect, which typically favors cyclization.

The synthesis of homoallylic alcohols featuring vicinal tetrasubstituted carbon centers represents a significant synthetic challenge due to steric congestion. chemrxiv.org However, dual palladium/photoredox-catalysis has emerged as an effective method for the asymmetric synthesis of these highly branched structures. This approach allows for the creation of sterically hindered homoallylic alcohols with high branch-selectivity and good enantiomeric ratios. chemrxiv.org

Unsaturated Analogs: The introduction of additional sites of unsaturation, such as a vinyl group, into the homoallylic alcohol structure opens up new avenues for reactivity. For example, δ-vinyl-homoallylic alcohols can be synthesized through the ring-opening of cyclopropyl (B3062369) allylic alcohols. rsc.orgorganic-chemistry.org These vinyl-substituted analogs serve as versatile building blocks for further transformations.

Advanced Applications in Chemical Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Production